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Compound Name:
3-(3-Bromo-4-

methoxyphenyl)propanoic acid

Cat. No.: B173008 Get Quote

Researchers, scientists, and drug development professionals are increasingly turning their

attention to bromo-methoxyphenyl compounds, a versatile class of molecules demonstrating

significant potential across a spectrum of therapeutic areas. This in-depth technical guide

synthesizes the current landscape of their application in medicinal chemistry, detailing their

synthesis, biological activities, and structure-activity relationships, supported by experimental

data and protocols.

The strategic incorporation of bromine and methoxy groups onto a phenyl ring provides a

powerful tool for medicinal chemists to modulate the physicochemical properties of drug

candidates. The methoxy group can influence conformation and solubility, while the bromine

atom, a halogen, can enhance binding affinity through halogen bonding and improve

pharmacokinetic profiles. This combination has led to the development of bromo-

methoxyphenyl derivatives with promising anticancer, antimicrobial, anti-inflammatory, and

antioxidant activities.[1][2][3][4]

Anticancer Activity: A Prominent Therapeutic
Avenue
A significant body of research highlights the potential of bromo-methoxyphenyl derivatives as

potent anticancer agents.[2] These compounds have been shown to exert cytotoxic effects
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against a variety of cancer cell lines, often through mechanisms that include the induction of

apoptosis and cell cycle arrest.[2][5]

For instance, derivatives of 4-bromo-2-methoxyphenol have emerged as a promising class of

molecules with significant anticancer potential.[2] Their mechanisms of action are multifaceted,

involving the induction of apoptosis and cell cycle arrest.[2] Certain bromophenol hybrids have

been observed to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[2]

Furthermore, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-

substitutions have demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human

tumor cell lines and were particularly effective against the MCF7 breast adenocarcinoma cell

line.[6][7] The most potent compounds in this series were found to be the 4-brominated 2,5-

dimethoxyanilines.[6] These compounds are believed to exert their anticancer effects by

inhibiting microtubular protein polymerization, pointing to tubulin as a key biological target.[5][6]

Compound 25 from this series showed nanomolar antiproliferative potency, severely disrupting

the microtubule network in cells and arresting them at the G2/M phase of the cell cycle,

ultimately triggering apoptotic cell death.[5][6]

Another noteworthy example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide

derivatives designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the

treatment of non-small cell lung cancer.[8][9] One of the most promising compounds, C9,

inhibited five different non-small cell lung cancer cell lines with FGFR1 amplification, with IC50

values in the low micromolar range.[8][9] This compound was also shown to arrest the cell

cycle at the G2 phase, induce apoptosis, and inhibit the phosphorylation of FGFR1 and

downstream signaling proteins.[9]

Quantitative Data on Anticancer Activity
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Compound ID
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

1g2a

2-

Phenylacrylonitril

e

HCT116 0.0059 [1]

1g2a

2-

Phenylacrylonitril

e

BEL-7402 0.0078 [1]

B3 Chalcone HeLa 3.204 [1]

B3 Chalcone MCF-7 3.849 [1]

WLJ18
Bromophenol

derivative
A549 (Lung) 7.10 ± 0.53 [3]

WLJ18
Bromophenol

derivative
Bel7402 (Liver) 9.68 ± 0.76 [3]

N-(5-

methoxyphenyl)

methoxybenzene

sulphonamides

(brominated)

Sulphonamide MCF7 (Breast)
Sub-micromolar

to nanomolar
[4]

N-(5-

methoxyphenyl)

methoxybenzene

sulphonamides

(brominated)

HeLa (Cervical) Sub-micromolar [4]

C9

4-bromo-N-(3,5-

dimethoxyphenyl

)benzamide

NCI-H520 1.36 ± 0.27 [8][9]

C9

4-bromo-N-(3,5-

dimethoxyphenyl

)benzamide

NCI-H1581 1.25 ± 0.23 [8][9]
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C9

4-bromo-N-(3,5-

dimethoxyphenyl

)benzamide

NCI-H226 2.31 ± 0.41 [8][9]

C9

4-bromo-N-(3,5-

dimethoxyphenyl

)benzamide

NCI-H460 2.14 ± 0.36 [8][9]

C9

4-bromo-N-(3,5-

dimethoxyphenyl

)benzamide

NCI-H1703 1.85 ± 0.32 [8][9]

Diverse Biological Activities Beyond Cancer
The therapeutic potential of bromo-methoxyphenyl compounds extends beyond oncology. The

inherent structural features of these molecules make them attractive candidates for

development as antimicrobial, anti-inflammatory, and antioxidant agents.

Antimicrobial and Anti-inflammatory Properties
The bromo-methoxyphenyl scaffold is a key feature in a number of compounds exhibiting

antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] While

specific quantitative data is emerging, the presence of the bromine atom is often associated

with enhanced antimicrobial activity.[4]

In the realm of anti-inflammatory research, structurally related methoxyphenolic compounds

have demonstrated the ability to modulate key signaling pathways. For example, 1-(5-bromo-2-

hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses

by blocking the NF-κB and MAPK signaling pathways.[4]

Quantitative Data on Anti-inflammatory Activity
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Compound Cell Line Target/Assay
IC50 Value
(µM)

Reference

4'-bromo-5,6,7-

trimethoxyflavon

e

RAW 264.7 NO Production 14.22 ± 1.25 [4]

4'-bromo-5,6,7-

trimethoxyflavon

e

RAW 264.7 PGE2 Production 10.98 ± 6.25 [4]

Antioxidant Potential
The phenolic hydroxyl group present in many bromo-methoxyphenyl compounds suggests a

potential for antioxidant activity through radical scavenging mechanisms.[4] For instance, 1-(4-

Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-

thio)ethanone has demonstrated antioxidant activity 1.13 times higher than that of ascorbic

acid in a DPPH radical scavenging assay.[10]

Synthesis and Experimental Protocols
The synthesis of bromo-methoxyphenyl compounds often involves multi-step procedures. For

example, 5-bromo-2-methoxyphenol can be synthesized from o-methoxyphenol through a

three-step process involving acetylation of the phenolic hydroxyl group, bromination using

bromine with an iron powder catalyst, and subsequent deacetylation.[11]

General Procedure for Synthesis of N-(2-bromo-4,5-
dimethoxyphenyl)-4-methoxybenzenesulphonamide
N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide is brominated using N-

bromosuccinimide to yield the target compound.[6]

MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard

colorimetric method for assessing cell viability.[3]
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells

per well and allowed to adhere overnight.[3]

Compound Treatment: Cells are then treated with various concentrations of the test

compound.

MTT Addition: After a specified incubation period, MTT solution is added to each well.

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell

viability.

Signaling Pathways and Workflows
The biological effects of bromo-methoxyphenyl compounds are often mediated through their

interaction with specific cellular signaling pathways.

Bromo-Methoxyphenyl Compound
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Click to download full resolution via product page

PI3K/Akt signaling pathway modulation by bromo-methoxyphenyl compounds.
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The evaluation of the biological efficacy of these compounds typically follows a structured

workflow.

Initial Screening

In vitro Assays
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Signaling Pathway Analysis In vivo Studies

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8205030/
https://pubmed.ncbi.nlm.nih.gov/34107837/
https://pubmed.ncbi.nlm.nih.gov/34107837/
https://pubmed.ncbi.nlm.nih.gov/34107837/
https://pdfs.semanticscholar.org/0118/91b0373aea91de45fb99e6b42eaf2070a1d4.pdf?skipShowableCheck=true
https://pubmed.ncbi.nlm.nih.gov/29734851/
https://pubmed.ncbi.nlm.nih.gov/29734851/
https://pubmed.ncbi.nlm.nih.gov/29734851/
https://www.mdpi.com/1420-3049/25/13/2980
https://www.mdpi.com/1420-3049/25/13/2980
https://patents.google.com/patent/CN104693014A/en
https://patents.google.com/patent/CN104693014A/en
https://www.benchchem.com/product/b173008#literature-review-of-bromo-methoxyphenyl-compounds-in-medicinal-chemistry
https://www.benchchem.com/product/b173008#literature-review-of-bromo-methoxyphenyl-compounds-in-medicinal-chemistry
https://www.benchchem.com/product/b173008#literature-review-of-bromo-methoxyphenyl-compounds-in-medicinal-chemistry
https://www.benchchem.com/product/b173008#literature-review-of-bromo-methoxyphenyl-compounds-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b173008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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